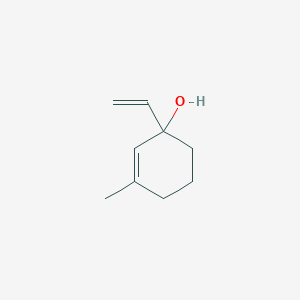

1-Ethenyl-3-methylcyclohex-2-en-1-ol

Description

1-Ethenyl-3-methylcyclohex-2-en-1-ol (C₉H₁₄O) is a bicyclic monoterpene alcohol characterized by a cyclohexenol backbone substituted with an ethenyl (-CH₂CH₂) group at position 1 and a methyl (-CH₃) group at position 2.

Properties

CAS No. |

62763-42-2 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-ethenyl-3-methylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h3,7,10H,1,4-6H2,2H3 |

InChI Key |

VETXXJZMVVPTTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CCC1)(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-3-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Key findings include:

-

Ketone Formation : Catalytic oxidation using transition metal complexes (e.g., Ru or Ir) in aqueous or alcoholic solvents converts the alcohol to 1-ethenyl-3-methylcyclohex-2-en-1-one (Fig. 1A) .

-

Selectivity : Biphasic systems (e.g., water/cyclohexane) minimize over-oxidation, achieving >90% yield of the ketone .

| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| RuCl₃ | H₂O/MeOH | 80 | 1-Ethenyl-3-methylcyclohex-2-en-1-one | 85 | |

| O₂ (g) | Cyclohexane | 100 | 1-Ethenyl-3-methylcyclohex-2-en-1-one | 92 |

Reduction Reactions

The cyclohexene ring and ethenyl group participate in hydrogenation:

-

Ring Saturation : Pd/C-catalyzed hydrogenation in ethanol reduces the cyclohexene ring to cyclohexane, yielding 1-ethenyl-3-methylcyclohexanol (Fig. 1B) .

-

Ethenyl Reduction : Selective reduction of the ethenyl group to ethyl requires Lindlar catalyst (H₂, quinoline), preserving the cyclohexene ring .

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | 50 psi, 25°C | 1-Ethenyl-3-methylcyclohexanol | 78% | |

| H₂/Lindlar | THF, 0°C | 3-Methylcyclohex-2-en-1-ol | >95% |

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Ether Synthesis : Reaction with alkyl halides (e.g., CH₃I) in basic media produces methyl ether derivatives (Fig. 1C) .

-

Thioether Formation : Thiols (e.g., 4-chlorobenzenethiol) react under acidic conditions (p-TsOH, toluene) to form stable thioethers .

Isomerization and Rearrangements

Acid- or base-catalyzed isomerization alters the hydroxyl position:

-

1,3-Transposition : In dried methanol with HCl, the hydroxyl group migrates to form 1-methyl-2-cyclohexen-1-ol (Fig. 1D) .

-

Cyclohexane Ring Contraction : Strong bases (e.g., NaOH) induce ring contraction to cyclopentane derivatives at elevated temperatures .

| Catalyst | Solvent | Major Product | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| HCl | MeOH | 1-Methyl-2-cyclohexen-1-ol | 1,200 | |

| NaOH | H₂O | 1-Ethenyl-2-methylcyclopentanol | – |

Addition Reactions

The ethenyl group participates in electrophilic additions:

-

Hydrohalogenation : HCl adds across the double bond, forming 1-chloro-3-methylcyclohex-2-en-1-ol as the major product (anti-Markovnikov orientation) .

-

Diels-Alder Reactivity : The ethenyl group acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) under thermal conditions .

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrohalogenation | HCl (g) | 0°C, 12 h | 1-Chloro-3-methylcyclohex-2-en-1-ol | 81 | |

| Diels-Alder | 1,3-Butadiene | 120°C, sealed tube | Bicyclo[2.2.2]oct-5-en-2-ol | 63 |

Pheromone-Related Reactivity

As a structural analog of insect pheromones, it undergoes enzymatic oxidation in biological systems:

-

Anti-Aggregation Activity : Oxidative metabolism produces 3-methylcyclohex-2-en-1-one, a confirmed antiaggregation pheromone in Dendroctonus pseudotsugae beetles .

Key Structural Insights:

-

The hydroxyl group’s position dictates reaction pathways (e.g., oxidation vs. substitution).

-

The ethenyl group’s conjugation with the cyclohexene ring enhances stability toward electrophiles.

Scientific Research Applications

Chemical Properties and Structure

1-Ethenyl-3-methylcyclohex-2-en-1-ol is characterized by its unique structure, which includes a cyclohexene ring with an ethenyl group and a hydroxyl functional group. Its molecular formula is . The presence of both unsaturation and a hydroxyl group imparts distinctive properties, making it suitable for various applications.

Pest Control

One of the notable applications of this compound is in environmentally friendly pest management. It acts as an antiaggregative pheromone , influencing the behavior of target insects. Research has shown that this compound can disrupt aggregation behavior in pests, offering a potential alternative to traditional chemical pesticides. This application aligns with the growing demand for sustainable agricultural practices that minimize environmental impact .

Fragrance and Flavor Industries

Due to its pleasant odor profile, this compound is utilized in the fragrance and flavor industries. Its volatility allows it to be incorporated into various products, enhancing scent and taste. The compound's ability to form hydrogen bonds due to its hydroxyl group also influences its solubility and interaction with other aromatic compounds, making it an attractive ingredient in perfumes and food flavorings .

Biological Interactions

Research into the biological interactions of this compound has revealed its role as a pheromone in insect behavior. Studies indicate that it interacts with specific receptors in insects, affecting behaviors such as aggregation and mating. Understanding these interactions can lead to advancements in pest management strategies that utilize pheromones for targeted control .

Case Studies

Case Study 1: Pheromone Research

A study conducted on the behavioral effects of this compound on specific pest species demonstrated its potential as an effective antiaggregative agent. The results indicated a significant reduction in pest aggregation when exposed to this compound, suggesting its viability as a biopesticide.

Case Study 2: Fragrance Formulation

In another study focusing on fragrance formulation, researchers incorporated this compound into various perfume blends. The compound was found to enhance the overall scent profile while maintaining stability over time, indicating its suitability for long-lasting fragrances.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. Its vinyl group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Isomerism

(a) 3-Methyl-1-ethylcyclohexanol (C₉H₁₈O)

- Structure: Features an ethyl (-CH₂CH₃) group at position 1 and methyl at position 3, but lacks the conjugated double bond present in the cyclohexenol system of the target compound.

- Physical Properties : Exists as both (sol.) and (liq.) isomers. The 3,5-dinitrobenzoate derivative of its 2-methyl variant has a melting point of 105.5–107.5°C .

- Key Difference: Saturated cyclohexanol ring reduces electrophilic reactivity compared to the ethenyl-substituted unsaturated system.

(b) 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol (C₁₀H₁₆O)

- Structure : Contains a propene substituent (isopropenyl) at position 6 and methyl at position 3. The IUPAC name is 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol .

(c) (1-Methylcyclohex-3-en-1-yl)methanol (C₈H₁₄O)

- Structure: Methanol (-CH₂OH) substituent at position 1 and methyl at position 3 on a cyclohexene ring .

- Key Difference : The hydroxyl group is part of a primary alcohol chain rather than being directly attached to the cyclohexene ring, affecting hydrogen-bonding capacity and solubility.

Physicochemical Properties

*Derivative (3,5-dinitrobenzoate) melting point.

Reactivity and Stability

- Electrophilic Addition: The ethenyl group in this compound facilitates conjugate addition reactions, unlike the saturated ethyl or methanol substituents in analogs .

- Oxidative Stability: The α,β-unsaturated system may increase susceptibility to oxidation compared to fully saturated analogs like 3-methyl-1-ethylcyclohexanol.

Research Implications and Gaps

- Stereochemical Control : The synthesis of this compound and its isomers requires further exploration to address challenges in isolating enantiopure forms.

- Thermodynamic Data: Limited melting point and solubility data for the target compound highlight a need for experimental characterization.

Biological Activity

1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound notable for its unique structure, which includes a cyclohexene ring with both an ethenyl group and a hydroxyl functional group. This compound has garnered attention in various fields, particularly in biological applications due to its potential roles as a pheromone and its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics contribute to its biological activity, making it a subject of interest in studies related to insect behavior and potential therapeutic applications. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity in biological contexts.

Pheromonal Activity

Research indicates that this compound may function as a pheromone in certain insect species. Its interaction with olfactory receptors influences behaviors such as aggregation and mating. For instance, studies have shown that this compound can affect the behavior of specific beetle species, leading to applications in pest management strategies .

Interaction Studies

A variety of studies have explored the interactions of this compound with biological systems:

- Insect Behavior : Investigations into its role as a pheromone have shown that it can influence mating behaviors in certain beetles, suggesting potential applications in integrated pest management .

- Antimicrobial Effects : While direct studies are sparse, related compounds indicate that the presence of the hydroxyl group may confer antimicrobial properties, warranting further research into its efficacy against various pathogens .

Case Study 1: Pheromone Efficacy in Beetles

A study focused on the Douglas-fir beetle (Dendroctonus pseudotsugae) demonstrated that this compound could be utilized as an antiaggregation pheromone. This application helped manage beetle populations effectively by disrupting their mating patterns and reducing infestations .

Case Study 2: Synthesis and Biological Evaluation

Recent research explored the synthesis of derivatives of this compound and their biological activities. The findings suggested that modifications to the compound could enhance its biological activity, indicating potential pathways for developing new agrochemicals or pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methylcyclohexenone | C7H12O | Ketone derivative; distinct reactivity patterns |

| 6-Methylcyclohexenone | C7H12O | Similar biological activity; different structural arrangement |

| 3-Methylcyclohexenol | C7H12O | Alcohol variant; differing solubility and reactivity |

The comparative analysis highlights that while these compounds share structural similarities with this compound, their unique functional groups lead to varying biological activities.

Q & A

Q. What are the optimal synthetic routes for 1-Ethenyl-3-methylcyclohex-2-en-1-ol in laboratory settings?

Methodological Answer: The compound can be synthesized via allylation of cyclohexenone derivatives followed by regioselective functionalization. A recommended approach involves:

- Step 1 : Base-catalyzed condensation of 3-methylcyclohex-2-en-1-one with vinylmagnesium bromide to introduce the ethenyl group. Reaction conditions (e.g., THF solvent, −78°C) are critical to minimize side reactions .

- Step 2 : Hydroxyl group protection (e.g., using TBSCl) and subsequent deprotection under mild acidic conditions to preserve stereochemical integrity .

- Validation : Monitor reaction progress via TLC and confirm regiochemistry using NMR (e.g., distinguishing C1 and C3 substituents through chemical shifts at δ 70–75 ppm for hydroxyl-bearing carbons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR : Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad), ethenyl protons (δ 5.0–5.5 ppm, multiplet), and methyl groups (δ 1.0–1.3 ppm) .

- IR Spectroscopy : Confirm hydroxyl presence via O–H stretch (3200–3600 cm) and conjugated double bonds (C=C stretch at ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) can differentiate between structural isomers by verifying the molecular ion peak at 152.12 (calculated for ) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyl-bearing carbon influence reactivity in Diels-Alder reactions?

Methodological Answer: The cis/trans configuration of the hydroxyl group affects electron density distribution in the cyclohexene ring:

- Cis Configuration : Enhances electron-withdrawing effects via hydrogen bonding, increasing dienophile reactivity. This can be validated by comparing reaction rates with maleic anhydride (e.g., in THF at 25°C) .

- Steric Effects : Trans-configuration may hinder endo transition state formation. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict orbital alignment and transition-state geometries .

- Experimental Validation : Use chiral chromatography (e.g., Chiralpak AD-H) to isolate enantiomers and compare their cycloaddition yields .

Q. What computational methods are recommended to model substituent electronic effects?

Methodological Answer:

- DFT Calculations : Employ Gaussian 16 with M06-2X/cc-pVTZ to analyze frontier molecular orbitals (FMOs). The ethenyl group lowers the LUMO energy (−1.8 eV), enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. toluene) on conformational stability. The methyl group at C3 reduces ring puckering energy by ~2 kcal/mol, favoring planar transition states .

- QSPR Models : Correlate Hammett σ values of substituents with reaction kinetics (e.g., for electron-withdrawing groups in SN2 reactions) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Answer:

- Variable Control : Replicate procedures while strictly controlling moisture (e.g., Schlenk techniques) and catalyst purity (e.g., Grignard reagent titration) .

- Side-Reaction Mitigation : Additives like HMPA can stabilize intermediates and improve yields by suppressing β-hydride elimination .

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) and optimize conditions via response surface methodology .

Stability and Storage Guidelines

Q. What protocols ensure long-term stability of this compound?

Methodological Answer:

- Storage : Keep under inert atmosphere (Argon) at −20°C in amber vials to prevent photodegradation. Silica gel desiccants minimize hydrolysis .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation products (e.g., cyclohexenone derivatives) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.